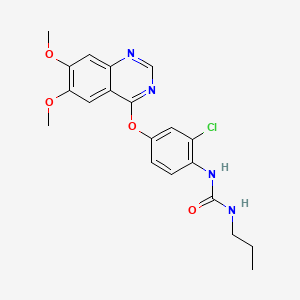
VEGF 受体酪氨酸激酶抑制剂 III
描述
VEGF receptor tyrosine kinase inhibitor III is a type of drug that targets the Vascular Endothelial Growth Factor Receptors (VEGFRs). VEGFRs are a family of receptor protein tyrosine kinases that play a crucial role in the regulation of tumor-induced angiogenesis . These inhibitors have been widely used in the treatment of various tumors . They consist of different molecular structures and characteristics, which enable them to inhibit the interaction of VEGF/VEGFR, inhibit the activity of VEGFR tyrosine kinase (TK), or inhibit VEGFR downstream signaling .
Molecular Structure Analysis
VEGFRs share a similar molecular structure characterized by seven immunoglobulin (Ig)-like domains, a short transmembrane domain, and an intracellular region containing a tyrosine kinase domain, split by the insertion of a non-catalytic sequence . A distinct feature of VEGFR3 is the presence of a disulfide bridge within the fifth Ig-like loop that keeps the proteolytically cleaved N-terminal part anchored with the C-terminal region of the molecule .科学研究应用
血管生成抑制
VEGF 受体酪氨酸激酶抑制剂在阻断血管生成(新血管从现有血管形成的过程)中至关重要。这在癌症治疗中至关重要,因为肿瘤需要血液供应才能生长和转移。通过抑制 VEGF 受体,这些抑制剂阻止了血管生成所需的信号通路,从而减少了肿瘤的生长和进展 (Jain 等人,2006)。
肿瘤生长和转移
研究表明,使用激酶抑制剂(包括 VEGF 受体酪氨酸激酶抑制剂)同时靶向肿瘤血管中的内皮细胞和周细胞可以抑制肿瘤生长和转移。与靶向单一细胞类型相比,这种双重靶向对肿瘤发展的各个阶段更有效,突出了肿瘤微环境中不同细胞类型之间复杂的相互作用以及联合治疗改善治疗结果的潜力 (Bergers 等人,2003)。
非小细胞肺癌 (NSCLC) 治疗
VEGF 受体酪氨酸激酶抑制剂已在 NSCLC 中得到广泛研究,在与传统化疗联合使用时显示出延长无进展生存期的前景。鉴于晚期 NSCLC 的治疗挑战和对更有效疗法的需求,这一点尤为重要。在某些情况下,这些抑制剂能够靶向多种通路,包括 VEGFR 和 EGFR,为抑制肿瘤生长和改善患者预后提供了多方面的途径 (Hanrahan & Heymach,2007)。
血管正常化
一些 VEGF 受体酪氨酸激酶抑制剂已被证明可以诱导肿瘤血管的正常化,这可以通过增强肿瘤内的药物递送和氧合来提高化疗和放射治疗的疗效。这种正常化还可以缓解与肿瘤水肿相关的症状,不仅提供治疗益处,还可以改善患者的生活质量 (Batchelor 等人,2007)。
未来方向
Given the synergistic effect of VEGFR and other therapies in tumor development and progression, VEGFR dual-target inhibitors are becoming an attractive approach due to their favorable pharmacodynamics, low toxicity, and anti-resistant effects . This suggests a promising future direction for the development of VEGF receptor tyrosine kinase inhibitor III and similar drugs.
属性
IUPAC Name |
1-[2-chloro-4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-propylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4/c1-4-7-22-20(26)25-15-6-5-12(8-14(15)21)29-19-13-9-17(27-2)18(28-3)10-16(13)23-11-24-19/h5-6,8-11H,4,7H2,1-3H3,(H2,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBYZLCHOKSGRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC3=CC(=C(C=C32)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429551 | |
| Record name | KRN-633 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
VEGF receptor tyrosine kinase inhibitor III | |
CAS RN |
286370-15-8 | |
| Record name | KRN-633 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286370158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KRN-633 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286370-15-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KRN-633 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1V875I8DX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B1683717.png)
![2-Pyridin-4-yl-benzo[h]chromen-4-one](/img/structure/B1683719.png)
![Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate](/img/structure/B1683721.png)
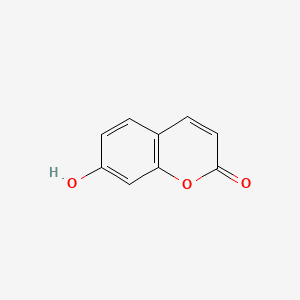
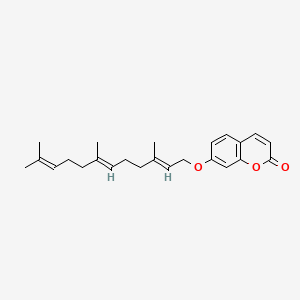
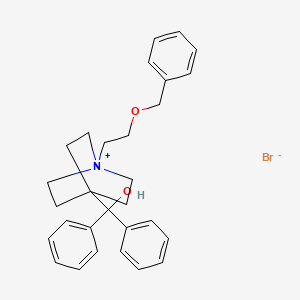
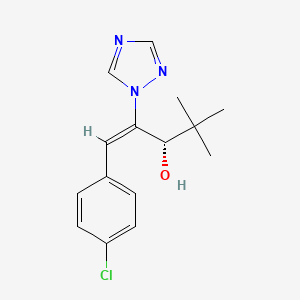
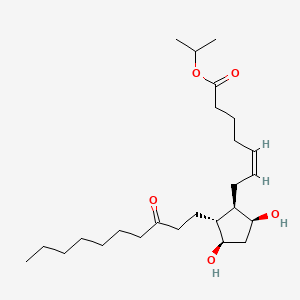
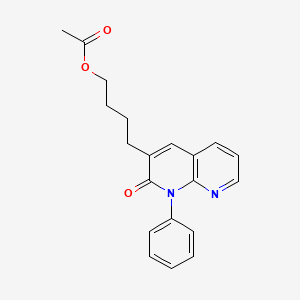
![N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide](/img/structure/B1683730.png)
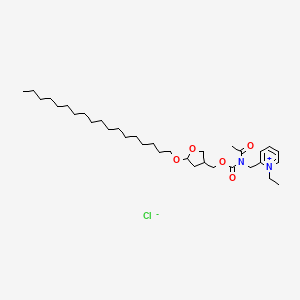
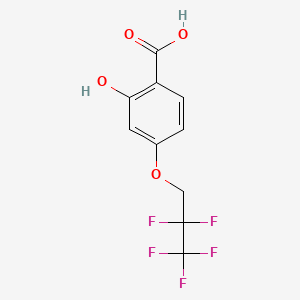
![(S)-2-(5-(2-(4-carbamimidoylbenzamido)-3-(4-nitrophenyl)propanoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)acetic acid](/img/structure/B1683734.png)
![ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate](/img/structure/B1683735.png)